Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
Overview
Description
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate is a chemical compound with the molecular formula C9H22NO5P and a molecular weight of 255.253 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diethyl bis(2-hydroxyethyl)aminomethylphosphonate involves several steps:
Depolymerization of Paraformaldehyde: Paraformaldehyde is depolymerized to formaldehyde.
Ring Formation: Formaldehyde reacts with diethanolamine to form 3-(2-hydroxyethyl)-1,3-oxazolidine.
Reaction with Diethyl Phosphite: The oxazolidine compound is then reacted with diethyl phosphite in the presence of anhydrous Lewis acid catalysts.
Filtration and Recovery: The catalysts are filtered and recovered, resulting in a yellow transparent liquid product.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to achieve high yields (over 99%) and high purity (94%-96%) while minimizing energy consumption and catalyst usage .
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids and substituted phosphonates, which have applications in various fields .
Scientific Research Applications
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of adhesives, sealants, and polymers
Mechanism of Action
The mechanism of action of diethyl bis(2-hydroxyethyl)aminomethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (hydroxymethyl)phosphonate
- 2-Aminoethyl dihydrogen phosphate
- 3-Aminopropylphosphonic acid
- (Aminomethyl)phosphonic acid
Uniqueness
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate is unique due to its dual hydroxyl and phosphonate functionalities, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metal ions and its reactivity in various chemical processes make it distinct from other similar compounds .
Properties
IUPAC Name |
2-[diethoxyphosphorylmethyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO5P/c1-3-14-16(13,15-4-2)9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKFLLIJCGHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CCO)CCO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029242 | |
Record name | Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dark amber liquid; [HSDB] Solid; [MSDSonline] | |
Record name | Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester | |
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Record name | Diethyl ((diethanolamino)methyl)phosphonate | |
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Solubility |
In water, 900 g/L at 25 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [ | |
Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 1.160 at 25 °C/25 °C | |
Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |
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Vapor Pressure |
0.43 [mmHg], 0.43 mm Hg at 20 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [ | |
Record name | Diethyl ((diethanolamino)methyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |
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Color/Form |
Dark amber liquid | |
CAS No. |
2781-11-5 | |
Record name | Diethyl P-[[bis(2-hydroxyethyl)amino]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2781-11-5 | |
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Record name | Diethyl ((diethanolamino)methyl)phosphonate | |
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Record name | Fyrol 6 | |
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Record name | Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester | |
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Record name | Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate | |
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Record name | Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.621 | |
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Record name | DIETHYL (N,N-BIS(2-HYDROXYETHYL)AMINO)METHYLPHOSPHONATE | |
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Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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